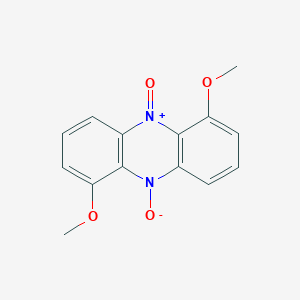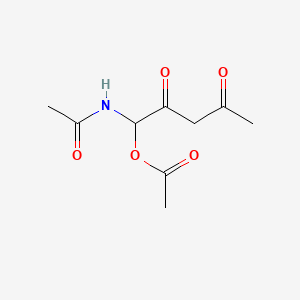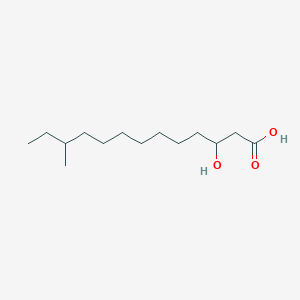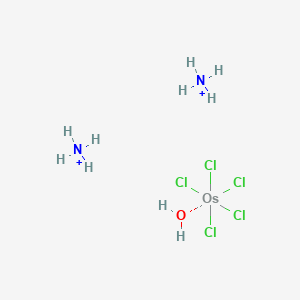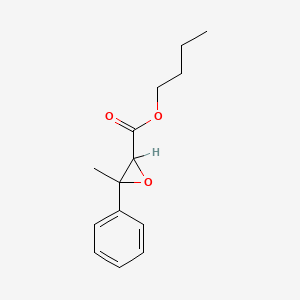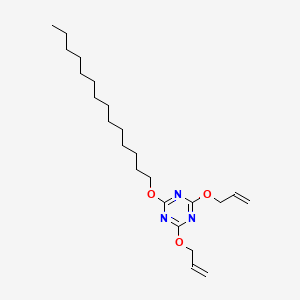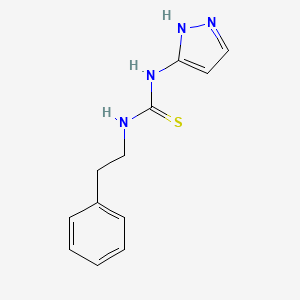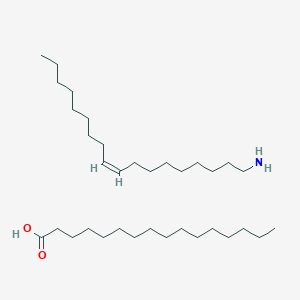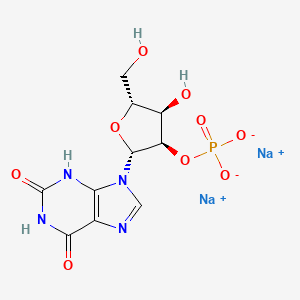
2'-Xanthylic acid, disodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Xanthylic acid, disodium salt is a chemical compound with the molecular formula C10H14N4NaO9P. It is a derivative of xanthine and is often used in biochemical research. This compound is known for its role in purine metabolism, where it acts as an intermediate in the synthesis of guanosine monophosphate.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Xanthylic acid, disodium salt typically involves the phosphorylation of xanthosine. This process can be achieved through various methods, including the use of phosphorylating agents such as phosphorus oxychloride or phosphoryl chloride in the presence of a base like pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphorylating agent.
Industrial Production Methods
In an industrial setting, the production of 2’-Xanthylic acid, disodium salt can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pH, and concentration of reactants to maximize yield and purity. The product is then purified through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
2’-Xanthylic acid, disodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form xanthine derivatives.
Reduction: Reduction reactions can convert it into other purine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia or amines can be used under basic conditions.
Major Products Formed
Oxidation: Xanthine derivatives.
Reduction: Reduced purine derivatives.
Substitution: Various substituted purine compounds.
科学的研究の応用
2’-Xanthylic acid, disodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other purine derivatives.
Biology: It plays a crucial role in the study of purine metabolism and nucleotide synthesis.
Medicine: It is used in the development of antiviral and anticancer drugs due to its role in nucleotide synthesis.
Industry: It is used in the production of pharmaceuticals and biochemical reagents.
作用機序
The mechanism of action of 2’-Xanthylic acid, disodium salt involves its role as an intermediate in purine metabolism. It is converted from inosine-5’-monophosphate by the enzyme inosine monophosphate dehydrogenase. This conversion is a key step in the synthesis of guanosine monophosphate, which is essential for DNA, RNA, and glycoprotein synthesis. The compound interacts with various molecular targets and pathways involved in nucleotide synthesis and metabolism.
類似化合物との比較
Similar Compounds
Xanthosine-5’-monophosphate: Another intermediate in purine metabolism.
Guanosine-5’-monophosphate: A downstream product in the same metabolic pathway.
Inosine-5’-monophosphate: The precursor in the synthesis of 2’-Xanthylic acid, disodium salt.
Uniqueness
2’-Xanthylic acid, disodium salt is unique due to its specific role in the synthesis of guanosine monophosphate. Its ability to act as an intermediate in purine metabolism makes it a valuable compound in biochemical research and pharmaceutical development.
特性
CAS番号 |
97635-41-1 |
|---|---|
分子式 |
C10H11N4Na2O9P |
分子量 |
408.17 g/mol |
IUPAC名 |
disodium;[(2R,3R,4R,5R)-2-(2,6-dioxo-3H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] phosphate |
InChI |
InChI=1S/C10H13N4O9P.2Na/c15-1-3-5(16)6(23-24(19,20)21)9(22-3)14-2-11-4-7(14)12-10(18)13-8(4)17;;/h2-3,5-6,9,15-16H,1H2,(H2,19,20,21)(H2,12,13,17,18);;/q;2*+1/p-2/t3-,5-,6-,9-;;/m1../s1 |
InChIキー |
KZDUVEIAYSOERP-LGVAUZIVSA-L |
異性体SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OP(=O)([O-])[O-])NC(=O)NC2=O.[Na+].[Na+] |
正規SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)OP(=O)([O-])[O-])NC(=O)NC2=O.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


